molecular formula C16H12F2N4O2S B2956544 N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide CAS No. 676546-30-8

N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide

Cat. No.: B2956544
CAS No.: 676546-30-8
M. Wt: 362.35
InChI Key: REVFKSOKSTWRHZ-UHFFFAOYSA-N
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Description

N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H12F2N4O2S and its molecular weight is 362.35. The purity is usually 95%.
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Mechanism of Action

Mode of Action

This compound interacts with its target HDAC3 by inhibiting its enzymatic activity . The inhibition of HDAC3 results in an increase in the acetylation of histones, which leads to a more relaxed chromatin structure. This relaxation allows for increased gene transcription, affecting the expression of genes regulated by HDAC3.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the regulation of gene expression through histone acetylation. By inhibiting HDAC3, the compound prevents the deacetylation of histones, leading to changes in the transcriptional activity of genes. The downstream effects of these changes can vary widely depending on the specific genes affected, but they can include alterations in cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s bioavailability, or the proportion of the drug that enters circulation after administration, would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of HDAC3 by this compound can lead to changes in gene expression that result in various cellular effects. For instance, in cancer cells, the upregulation of genes involved in cell cycle arrest and apoptosis could lead to inhibited tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. Additionally, the presence of other drugs could impact its metabolism and excretion, potentially leading to drug-drug interactions .

Properties

IUPAC Name

N-[2-amino-6-(4-fluorophenyl)pyrimidin-4-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O2S/c17-11-3-1-10(2-4-11)14-9-15(21-16(19)20-14)22-25(23,24)13-7-5-12(18)6-8-13/h1-9H,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVFKSOKSTWRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)NS(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.